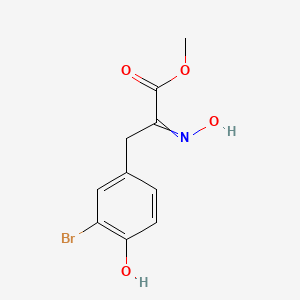
Methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate (3-Br-4-HPI) is a compound that has recently been studied for its potential use in scientific research. It is a brominated analog of 4-hydroxyiminopropanoic acid (4-HIPA) and is a derivative of phenylalanine. 3-Br-4-HPI is a small molecule that has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate has been involved in studies related to the Reformatsky reaction, which is utilized for the synthesis of diastereomeric compounds. For example, the Reformatsky reaction with 2-phenylpropanal led to the creation of diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates. Such reactions are crucial for understanding stereochemistry and developing methodologies for creating complex molecules with specific configurations (Matsumoto Takashi & Fukui Kenji, 1972).
Material Science and Liquid Crystals
In the domain of materials science, Methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate derivatives have been explored for their potential in forming liquid crystals. Schiff base/ester liquid crystals with different lateral substituents have been studied for their mesophase behavior, indicating the compound's role in advancing liquid crystal technology and potentially influencing the development of display technologies and optical devices (H. Ahmed et al., 2019).
Biological Activity
Additionally, the compound has been part of research exploring its biological activity. For instance, novel N-(α-Bromoacyl)-α-amino esters containing the valyl moiety were synthesized and evaluated for their cytotoxicity, anti-inflammatory, and antibacterial activity. This research contributes to the understanding of how structural modifications of such compounds affect their biological activity and potential therapeutic applications (D. Yancheva et al., 2015).
Propiedades
IUPAC Name |
methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-16-10(14)8(12-15)5-6-2-3-9(13)7(11)4-6/h2-4,13,15H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXHNFGHJPBXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NO)CC1=CC(=C(C=C1)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2760426.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2760427.png)

![5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2760431.png)
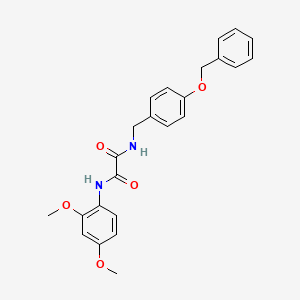
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2760434.png)

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2760436.png)
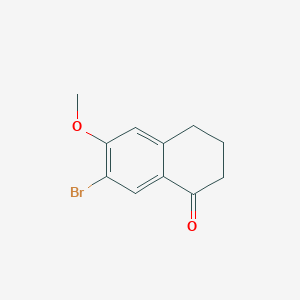
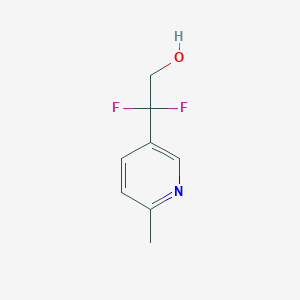
![N-(3-chlorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2760439.png)

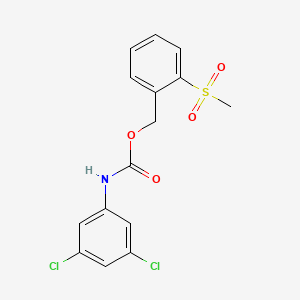
![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2760443.png)